molecular formula C14H10N2O2 B8803460 6-Nitro-2-phenyl-1H-indole CAS No. 500992-30-3

6-Nitro-2-phenyl-1H-indole

Cat. No. B8803460
M. Wt: 238.24 g/mol
InChI Key: KOKFKNWGEUIDRP-UHFFFAOYSA-N
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Patent
US08518980B2

Procedure details

6-Nitro-2-phenyl-1H-indole (175 mg, 0.73 mmol), ammonium chloride (80 mg, 1.47 mmol) and iron powder (205 mg, 3.68 mmol) were suspended in ethanol/water (4 mL/2 mL) and heated at 70° C. for 2 h. After cooling, the solution was filtrated through a pad of Celite®, which was washed with ethanol. The organic layer was evaporated into vacuo to obtain a solid, which was purified by column chromatography eluting using a gradient (ethyl acetate/hexanes 10:90 v/v to ethyl acetate/hexanes 50:50 v/v) to afford 54 mg (35%) of the title compound.
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
205 mg
Type
catalyst
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:10]2)=[CH:6][CH:5]=1)([O-])=O.[Cl-].[NH4+]>C(O)C.O.[Fe]>[C:13]1([C:9]2[NH:10][C:11]3[C:7]([CH:8]=2)=[CH:6][CH:5]=[C:4]([NH2:1])[CH:12]=3)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
175 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=C(NC2=C1)C1=CC=CC=C1
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
ethanol water
Quantity
4 mL
Type
solvent
Smiles
C(C)O.O
Step Four
Name
Quantity
205 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solution was filtrated through a pad of Celite®, which
WASH
Type
WASH
Details
was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated into vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a solid, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC2=CC(=CC=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.